![molecular formula C16H32O3Si B13270099 3-[(tert-Butyldimethylsilyl)oxy]-3-(oxan-4-yl)pentanal](/img/structure/B13270099.png)
3-[(tert-Butyldimethylsilyl)oxy]-3-(oxan-4-yl)pentanal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(tert-Butyldimethylsilyl)oxy]-3-(oxan-4-yl)pentanal is an organic compound that features a tert-butyldimethylsilyl (TBDMS) protecting group. This compound is often used in organic synthesis due to its stability and reactivity, making it a valuable intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(tert-Butyldimethylsilyl)oxy]-3-(oxan-4-yl)pentanal typically involves the protection of hydroxyl groups using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or pyridine. The reaction is carried out in an anhydrous solvent like dichloromethane at room temperature. The resulting TBDMS-protected intermediate is then subjected to further reactions to introduce the oxan-4-yl and pentanal groups.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems ensures high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
3-[(tert-Butyldimethylsilyl)oxy]-3-(oxan-4-yl)pentanal undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The TBDMS group can be removed under acidic conditions or using fluoride ions (e.g., tetrabutylammonium fluoride) to yield the free hydroxyl compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Tetrabutylammonium fluoride in tetrahydrofuran, acidic hydrolysis using hydrochloric acid.
Major Products
Oxidation: 3-[(tert-Butyldimethylsilyl)oxy]-3-(oxan-4-yl)pentanoic acid.
Reduction: 3-[(tert-Butyldimethylsilyl)oxy]-3-(oxan-4-yl)pentanol.
Substitution: 3-(oxan-4-yl)pentanal.
Scientific Research Applications
3-[(tert-Butyldimethylsilyl)oxy]-3-(oxan-4-yl)pentanal is used in various scientific research applications:
Chemistry: As a protected intermediate in the synthesis of complex organic molecules.
Biology: In the study of enzyme-catalyzed reactions involving aldehydes and alcohols.
Medicine: As a precursor in the synthesis of pharmaceutical compounds.
Industry: In the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of 3-[(tert-Butyldimethylsilyl)oxy]-3-(oxan-4-yl)pentanal involves the reactivity of its functional groups. The TBDMS group provides stability and protects the hydroxyl group from unwanted reactions. The aldehyde group can undergo nucleophilic addition reactions, while the oxan-4-yl group can participate in ring-opening reactions. These properties make it a versatile intermediate in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
3-(tert-Butyldimethylsiloxy)propionaldehyde: Similar in structure but lacks the oxan-4-yl group.
(tert-Butyldimethylsilyloxy)acetaldehyde: Contains a TBDMS-protected hydroxyl group but has a simpler aldehyde structure.
Uniqueness
3-[(tert-Butyldimethylsilyl)oxy]-3-(oxan-4-yl)pentanal is unique due to the presence of both the TBDMS-protected hydroxyl group and the oxan-4-yl group. This combination provides enhanced stability and reactivity, making it a valuable intermediate in the synthesis of complex molecules.
Properties
Molecular Formula |
C16H32O3Si |
|---|---|
Molecular Weight |
300.51 g/mol |
IUPAC Name |
3-[tert-butyl(dimethyl)silyl]oxy-3-(oxan-4-yl)pentanal |
InChI |
InChI=1S/C16H32O3Si/c1-7-16(10-11-17,14-8-12-18-13-9-14)19-20(5,6)15(2,3)4/h11,14H,7-10,12-13H2,1-6H3 |
InChI Key |
YXYTYFRRTIFQLV-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC=O)(C1CCOCC1)O[Si](C)(C)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



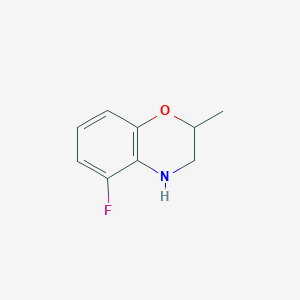
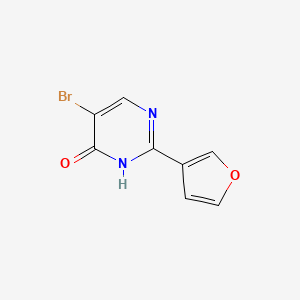

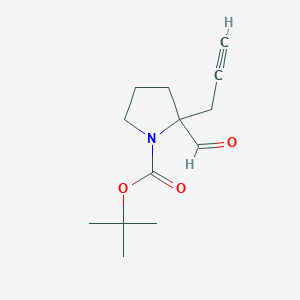

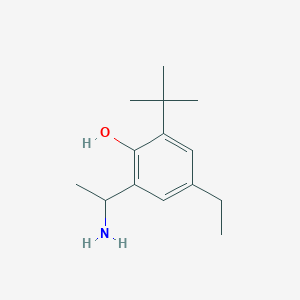
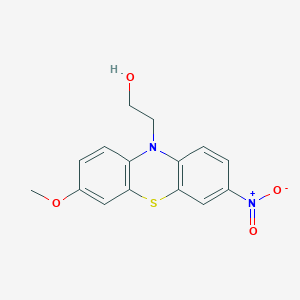
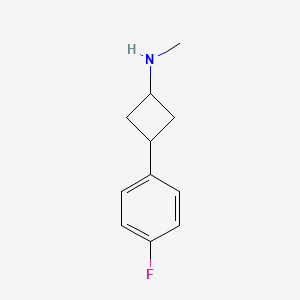
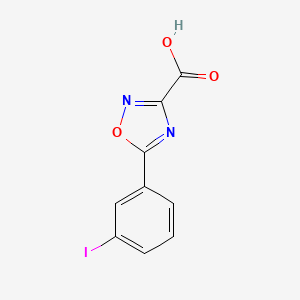
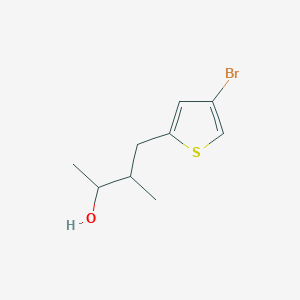
![(2-Methylpentan-3-yl)[2-(thiophen-2-yl)ethyl]amine](/img/structure/B13270090.png)
![3-[(tert-Butoxy)carbonyl]-5-(trifluoromethyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B13270100.png)

